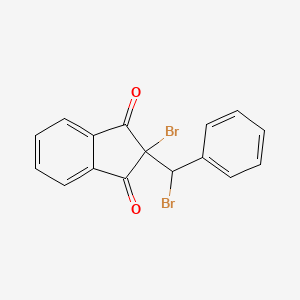
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of brominated indene derivatives. This compound is characterized by the presence of two bromine atoms and a phenyl group attached to the indene core. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione typically involves the bromination of indene derivatives. One common method is the bromination of 2-(phenylmethyl)-1H-indene-1,3(2H)-dione using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The phenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted indene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, while the indene core can engage in π-π interactions with biological molecules. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylpropane: A simpler brominated compound used in organic synthesis.
2-Bromo-2-nitropropane-1,3-diol: An antimicrobial agent with a different functional group arrangement.
2-Bromo-2-methylpropionic acid: Used in polymer chemistry and as a reagent in organic synthesis.
Uniqueness
2-Bromo-2-(bromo(phenyl)methyl)-1H-indene-1,3(2H)-dione is unique due to its indene core and the presence of both bromine and phenyl groups. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
122631-62-3 |
|---|---|
Molekularformel |
C16H10Br2O2 |
Molekulargewicht |
394.06 g/mol |
IUPAC-Name |
2-bromo-2-[bromo(phenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C16H10Br2O2/c17-13(10-6-2-1-3-7-10)16(18)14(19)11-8-4-5-9-12(11)15(16)20/h1-9,13H |
InChI-Schlüssel |
FHJMGLKGPTXNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2(C(=O)C3=CC=CC=C3C2=O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


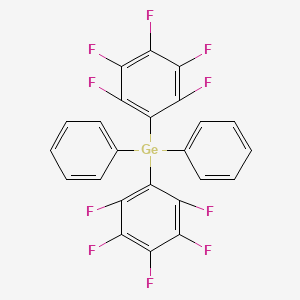
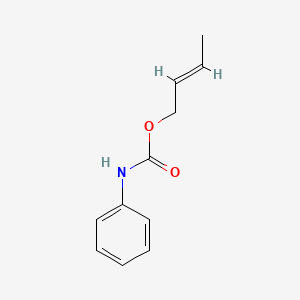

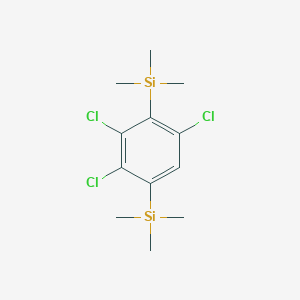
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15074873.png)
![1-Methyl-4-({[(4-methylphenyl)thio]ethynyl}thio)benzene](/img/structure/B15074874.png)
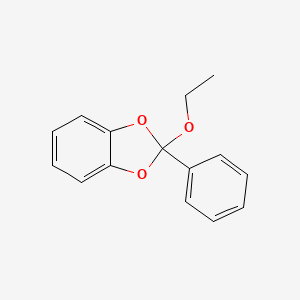
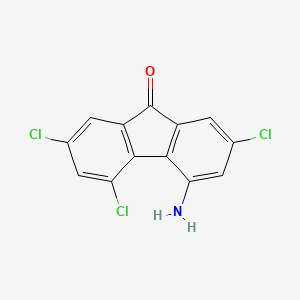
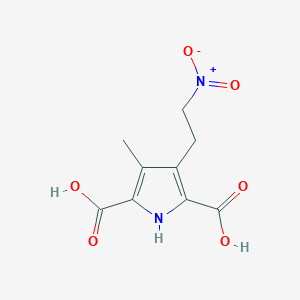
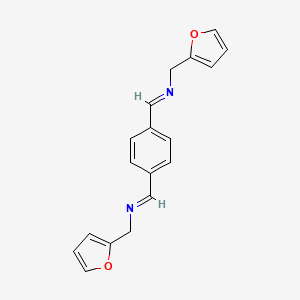
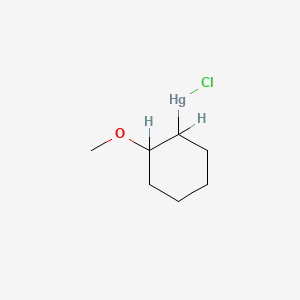
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
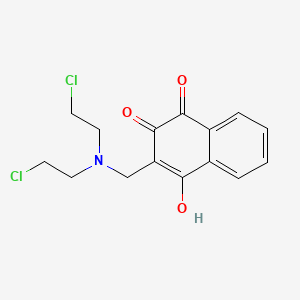
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)
